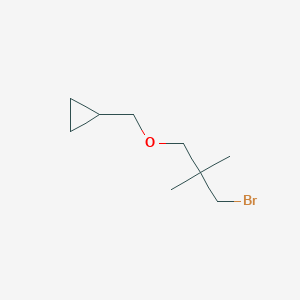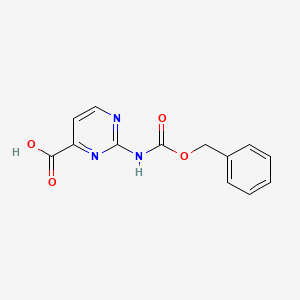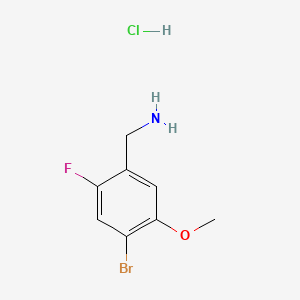
trans-2-(3-Fluorophenyl)cyclopropaneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is an organic compound with the molecular formula C₉H₁₀BFO₂. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a phenyl group substituted with a fluorine atom and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluorophenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylcyclopropane with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [2-(3-fluorophenyl)cyclopropyl]boronic acid may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-Fluorophenyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted cyclopropyl derivatives, and various carbon-carbon bonded compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[2-(3-Fluorophenyl)cyclopropyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2-(3-fluorophenyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The cyclopropyl group provides rigidity and stability to the molecule, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and fluorine substituents, making it less rigid and specific in its interactions.
Cyclopropylboronic acid: Does not have the fluorophenyl group, resulting in different reactivity and binding properties.
Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group, affecting its stability and binding characteristics.
Uniqueness
[2-(3-Fluorophenyl)cyclopropyl]boronic acid is unique due to the combination of the fluorophenyl and cyclopropyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C9H10BFO2 |
|---|---|
Molekulargewicht |
179.99 g/mol |
IUPAC-Name |
[2-(3-fluorophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2 |
InChI-Schlüssel |
CDPVQXUIWXLWAL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC1C2=CC(=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


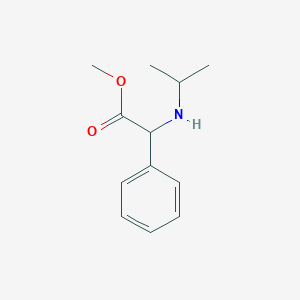
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)

![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)

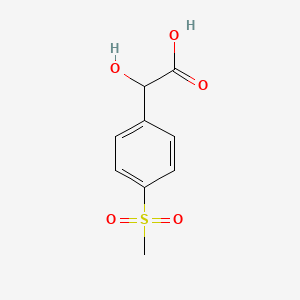


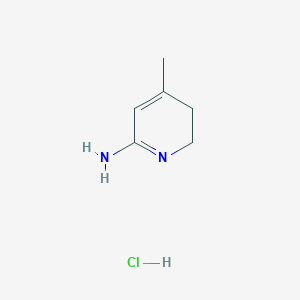
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
